molecular formula C28H23N5O2S B3208804 N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 1053163-82-8

N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B3208804
CAS No.: 1053163-82-8
M. Wt: 493.6 g/mol
InChI Key: SOLLLDNZNUFPLQ-UHFFFAOYSA-N
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Description

N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a 3-oxo group, a sulfanyl-linked acetamide moiety, and a benzyl-indole unit. The indole and sulfanyl-acetamide groups are critical for interactions with biological targets, while the imidazoquinazolinone core may enhance binding affinity through π-π stacking or hydrogen bonding .

Properties

IUPAC Name

N-benzyl-2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N5O2S/c34-25(30-15-18-8-2-1-3-9-18)17-36-28-32-23-13-7-5-11-21(23)26-31-24(27(35)33(26)28)14-19-16-29-22-12-6-4-10-20(19)22/h1-13,16,24,29H,14-15,17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLLLDNZNUFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and activity.

Biological Activity

N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazoquinazolines, which are known for their diverse biological activities. Its structure includes a benzyl group, an indole moiety, and an imidazoquinazoline scaffold. The presence of sulfur in its structure may also contribute to its biological properties.

Chemical Formula

  • Molecular Formula : C20H19N3O2S
  • Molecular Weight : 367.45 g/mol

Anticancer Activity

Research has indicated that imidazoquinazolines exhibit significant anticancer properties. A study highlighted the synthesis of various substituted imidazo[1,2-c]quinazolines and their evaluation against different cancer cell lines. Compounds derived from this scaffold demonstrated potent cytotoxic effects against human leukemia cell lines such as K562 and HL-60 .

Table 1: Cytotoxicity Data of Imidazoquinazolines

CompoundCell LineIC50 (µM)
11jK56215.6
11aHL-6020.4
G1HL-6012.8

Anti-inflammatory Activity

N-benzyl derivatives have shown promise as anti-inflammatory agents. For instance, studies on similar compounds revealed their ability to inhibit TNF-alpha production in LPS-induced models . This suggests that this compound may also exert anti-inflammatory effects.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes like α-glucosidase, which is relevant in the treatment of type 2 diabetes mellitus (T2DM). A related study reported IC50 values for various imidazoquinazolines ranging from 12.44 µM to over 300 µM, indicating strong enzyme inhibition potential .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
11jα-glucosidase12.44
11aα-glucosidase150.0
G1TNF-alpha8.9

The exact mechanism by which N-benzyl derivatives exert their biological effects is still under investigation. However, studies suggest that these compounds may interact with specific protein targets or enzymes, altering their activity and leading to therapeutic effects.

Case Studies

  • Case Study on Anticancer Activity : A recent study synthesized several imidazoquinazoline derivatives and tested them against various cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring showed enhanced cytotoxicity .
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related compounds in vitro. The findings demonstrated a significant reduction in TNF-alpha levels when treated with these derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (8a-w)
  • Core Structure: Replace the imidazoquinazolinone with a 1,3,4-oxadiazole ring.
  • Key Features : Retain the indole-methyl group and sulfanyl-acetamide linkage.
  • Bioactivity :
    • Antimicrobial : Compounds 8b and 8c showed potent activity against Salmonella typhi (comparable to ciprofloxacin) and Staphylococcus aureus .
    • Enzyme Inhibition : Compound 8q inhibited α-glucosidase (IC₅₀ = 34.2 µM), while 8g and 8b targeted butyrylcholinesterase (IC₅₀ = 41.3 µM) and lipoxygenase (IC₅₀ = 54.8 µM), respectively .
  • Advantage : Simpler synthesis via hydrazide cyclization and nucleophilic substitution .
2-[6-(1-Benzyl-1H-indol-3-yl)-3-cyano-4-(naphthalen-2-yl)pyridine-2-yl sulfonyl]-N-thiazol-2-yl-acetamide (18d)
  • Core Structure : Pyridine-sulfonyl scaffold with benzyl-indole and thiazole-acetamide.
  • Key Features : Sulfonyl group enhances electron-withdrawing properties; thiazole may improve solubility.
  • Bioactivity : Demonstrated antimicrobial activity (IR: ν 3398 cm⁻¹ for NH, 1635 cm⁻¹ for C=O) .
Benzimidazole Derivatives (e.g., Compound 28)
  • Core Structure: Benzimidazole instead of imidazoquinazolinone.
  • Key Features : Benzyl and benzodioxole-acetamide substituents.
  • Bioactivity: Act as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, relevant in immunomodulation .

Structural Comparison Table

Compound Class Core Structure Key Substituents Bioactivity Highlights
Target Compound Imidazoquinazolinone 3-Oxo, benzyl-indole, sulfanyl-acetamide Not reported (predicted enzyme inhibition)
Oxadiazole derivatives (8a-w) 1,3,4-Oxadiazole Indole-methyl, sulfanyl-acetamide Antimicrobial, enzyme inhibition
Pyridine-sulfonyl (18d) Pyridine Benzyl-indole, sulfonyl, thiazole Antimicrobial
Benzimidazole (28) Benzimidazole Benzyl, benzodioxole-acetamide IDO1 inhibition

Pharmacological Potential

  • The target’s imidazoquinazolinone core may offer superior enzyme inhibition compared to oxadiazoles due to increased rigidity and hydrogen-bonding capacity. However, oxadiazole derivatives have demonstrated broader antimicrobial activity .
  • The sulfanyl group in the target may confer better metabolic stability than the sulfonyl group in 18d, which is prone to oxidation .

Q & A

Q. What strategies validate target engagement in cellular assays?

  • Techniques :
  • CETSA : Thermal shift assays to confirm binding to EGFR .
  • siRNA Knockdown : Correlate target silencing with potency loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
Reactant of Route 2
N-benzyl-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

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